1-苯氧基-4-(三氟甲基)苯

描述

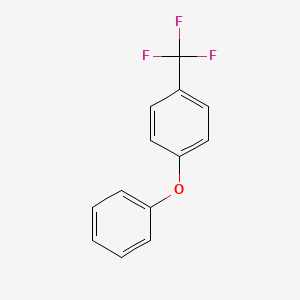

“1-Phenoxy-4-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known as phenyl 4-(trifluoromethyl)phenyl ether .

Synthesis Analysis

While specific synthesis methods for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, related compounds such as “1,4-Bis(trifluoromethyl)benzene” have been synthesized using donor moieties and new acceptors with hydrogen bonding sites . Another study discusses the nucleophilic reactions of benzene derivatives, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The InChI code for “1-Phenoxy-4-(trifluoromethyl)benzene” is 1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H . This indicates the presence of a phenyl group and a trifluoromethyl group attached to a benzene ring via an ether linkage .

Physical And Chemical Properties Analysis

“1-Phenoxy-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 238.21 . The compound is sealed in dry storage at room temperature . The X-Ray study of the packing pattern in the crystals of related compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .

科学研究应用

Synthesis of Radiotracers

1-Phenoxy-4-(trifluoromethyl)benzene: has been utilized in the synthesis of isomeric [^11C] methoxy analogs of nimesulide . These analogs serve as potential radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. This application is crucial for research in neuroinflammation and neurodegenerative diseases.

Development of Inhalation Anesthetics

The compound’s derivatives have been explored for their use in developing α-fluorinated ethers . These ethers are significant for their properties as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics, which are vital in surgical procedures.

Anti-Inflammatory Agents

Following the success in anesthetics, trifluoromethyl ethers, a category to which 1-Phenoxy-4-(trifluoromethyl)benzene belongs, have found applications as anti-inflammatory agents . Their unique chemical structure contributes to their efficacy in reducing inflammation.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis processes . Its stability and reactivity make it suitable for various chemical reactions, contributing to the synthesis of more complex molecules.

Material Science

In material science, 1-Phenoxy-4-(trifluoromethyl)benzene can be used to modify the surface properties of materials . Its inclusion in polymers can enhance their hydrophobicity, which is beneficial for creating water-resistant surfaces.

Pharmaceutical Research

The pharmaceutical industry can leverage this compound in drug design and development . Its structural features can be incorporated into new drug molecules, potentially leading to the discovery of novel therapeutics.

Catalysis

1-Phenoxy-4-(trifluoromethyl)benzene: is also relevant in catalysis. It can be used in the study of catalytic activity, particularly in reactions like the Suzuki-Miyaura coupling , which is a pivotal reaction in the formation of carbon-carbon bonds.

Analytical Chemistry

In analytical chemistry, this compound may be used as a standard or reference material in various chromatographic and spectroscopic methods . Its well-defined properties allow for accurate calibration and method development.

安全和危害

The safety information for “1-Phenoxy-4-(trifluoromethyl)benzene” indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

未来方向

While specific future directions for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, the compound’s potential applications could be inferred from its chemical properties and the research conducted on related compounds. For instance, the compound could potentially be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .

作用机制

Target of Action

1-Phenoxy-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Mode of Action

Reactions at the benzylic position are very important for synthesis problems . This compound might undergo free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

It is known that reactions at the benzylic position can lead to various downstream effects .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

属性

IUPAC Name |

1-phenoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJUDUZMPNCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380544 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxy-4-(trifluoromethyl)benzene | |

CAS RN |

2367-02-4 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

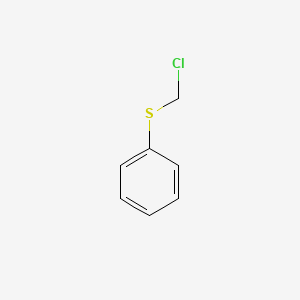

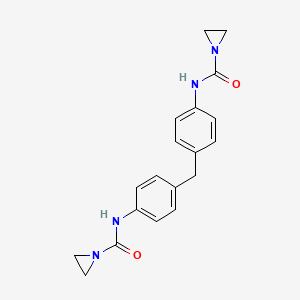

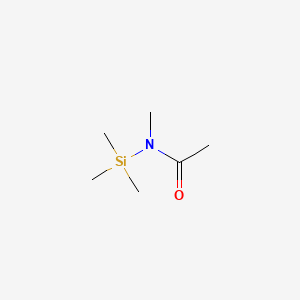

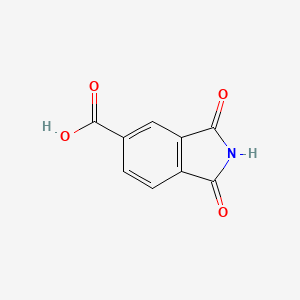

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)

![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)